molecular formula C6H7NOS B2891903 2-(Thiophen-3-yl)acetamide CAS No. 13781-66-3

2-(Thiophen-3-yl)acetamide

Cat. No. B2891903
CAS RN: 13781-66-3
M. Wt: 141.19
InChI Key: ZZMOZLUSTUEYAN-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)acetamide is a chemical compound with the CAS Number: 13781-66-3 . It has a molecular weight of 142.2 and its molecular formula is C6H7NOS .


Synthesis Analysis

The synthesis of 2-(Thiophen-3-yl)acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction results in the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .


Molecular Structure Analysis

The molecular structure of 2-(Thiophen-3-yl)acetamide has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

Thiophene-based analogs, including 2-(Thiophen-3-yl)acetamide, have been the subject of extensive research due to their wide range of biological activities . They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

2-(Thiophen-3-yl)acetamide has a molecular weight of 141.19 g/mol . It has a SMILES string of NC(=O)Cc1ccsc1 and an InChI of 1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) .

Scientific Research Applications

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of 2-(thiophen-3-yl)acetamide, is used as a raw material in the synthesis of anticancer agents . This highlights the importance of 2-(thiophen-3-yl)acetamide in the development of new therapeutic agents for cancer treatment .

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of 2-(thiophen-3-yl)acetamide, is used in the synthesis of anti-atherosclerotic agents . This demonstrates the versatility of 2-(thiophen-3-yl)acetamide and its derivatives in medicinal chemistry .

Development of Insecticides

2-(Thiophen-3-yl)acetamide and its derivatives also act as metal complexing agents and are used in the development of insecticides . This shows the wide range of applications of 2-(thiophen-3-yl)acetamide beyond medicinal chemistry .

Safety and Hazards

While specific safety and hazard information for 2-(Thiophen-3-yl)acetamide is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of 2-(Thiophen-3-yl)acetamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry. As thiophene-based analogs have been shown to possess a wide range of biological activities , there is potential for 2-(Thiophen-3-yl)acetamide to be used in the development of new therapeutic agents.

properties

IUPAC Name

2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMOZLUSTUEYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercially available 3-thiophene acetic acid (2.0 g, 14.07 mmol) was dissolved in DCM (45 mL) under nitrogen. Then oxalyl chloride (1.35 mL, 15.48 mmol) was added and the reaction was stirred overnight. Then ammonium hydroxide (30% as NH3 solution) (8.22 mL) was added dropwise with stirring. The reaction mixture was evaporated to provide 2-(3-thienyl)acetamide as a beige solid (3.2082 g). LCMS: (M+H)+=142.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
8.22 mL
Type
reactant
Reaction Step Three

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